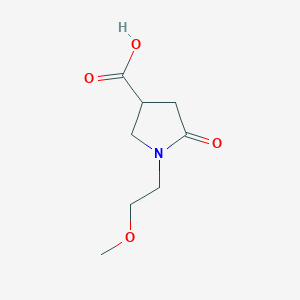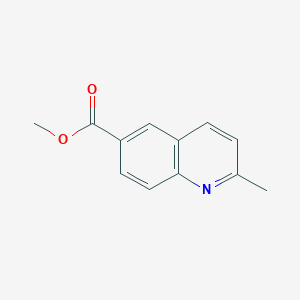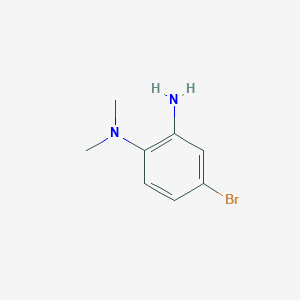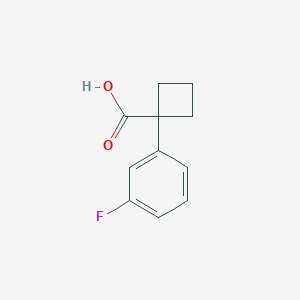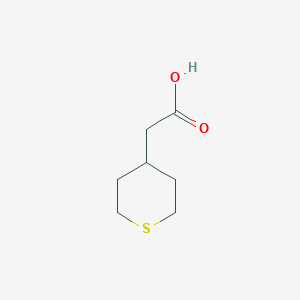
2-(Thian-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thian-4-yl)acetic acid is a molecular compound with the CAS Number: 137103-09-4 . It has a molecular weight of 160.24 and its IUPAC name is tetrahydro-2H-thiopyran-4-ylacetic acid .
Molecular Structure Analysis
The InChI code for 2-(Thian-4-yl)acetic acid is 1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a molecular formula of C7H12O2S .Physical And Chemical Properties Analysis
2-(Thian-4-yl)acetic acid is a powder that is stored at room temperature . It has a melting point of 169-171 degrees Celsius .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Research into the environmental impact and toxicology of similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown its widespread use in agricultural activities and the consequent exposure of non-target organisms to potential toxic effects. The studies highlight the need for further research on the ecological consequences of such chemicals and their degradation products in the environment (Islam et al., 2017). This area of research is crucial for understanding the broader implications of chemical pollutants, including 2-(Thian-4-yl)acetic acid derivatives, on ecosystem health and biodiversity.
Industrial Applications
In the industrial sector, the separation and recycling of acetic acid from aqueous streams have been a focus of research, given its significance as a basic chemical commodity. Studies on pervaporation, a membrane separation process, have been conducted to address the challenges of separating acetic acid from water, highlighting the potential for more efficient and environmentally friendly industrial practices (Aminabhavi & Toti, 2003).
Biotechnology and Microbiology
The field of biotechnology and microbiology has seen interest in the utilization of acetic acid by acetic acid bacteria (AAB) for the production of vinegar and other fermented beverages. Research into the physiology of AAB and their role in oxidative fermentation processes provides insights into the potential biotechnological applications of these microorganisms in food science and industry (Lynch et al., 2019).
Environmental Bioremediation
Explorations into the disinfection of wastewater with peracetic acid demonstrate the compound's effectiveness as an antimicrobial agent. The research discusses its advantages, such as broad-spectrum activity and absence of persistent toxic by-products, which make peracetic acid a promising option for wastewater treatment and environmental bioremediation efforts (Kitis, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-(thian-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNUYSZERASPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thian-4-yl)acetic acid | |
CAS RN |
137103-09-4 |
Source


|
| Record name | 2-(thian-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

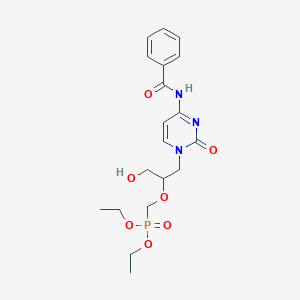


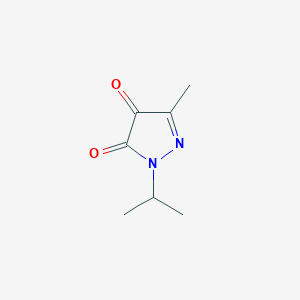
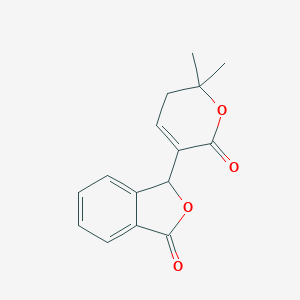
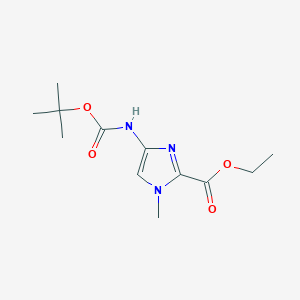
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)


